

A Comparative Analysis of DHFR-IN-3 and Other Dihydrofolate Reductase Inhibitors

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Compound of Interest

Compound Name: DHFR-IN-3

Cat. No.: B163047

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of **DHFR-IN-3** against other well-established Dihydrofolate Reductase (DHFR) inhibitors, including Methotrexate, Pemetrexed, and Trimethoprim. The data presented is supported by experimental findings to assist researchers in selecting the appropriate inhibitor for their specific needs.

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).^{[1][2][3]} This reaction is vital for the de novo synthesis of purines and thymidylate, which are essential precursors for DNA synthesis and cell proliferation.^{[4][5]} By blocking this enzyme, DHFR inhibitors deplete intracellular THF pools, leading to the cessation of DNA replication and ultimately, cell death. This mechanism makes DHFR a key target for therapeutic intervention in cancer and infectious diseases.

Comparative Inhibitory Activity (IC50)

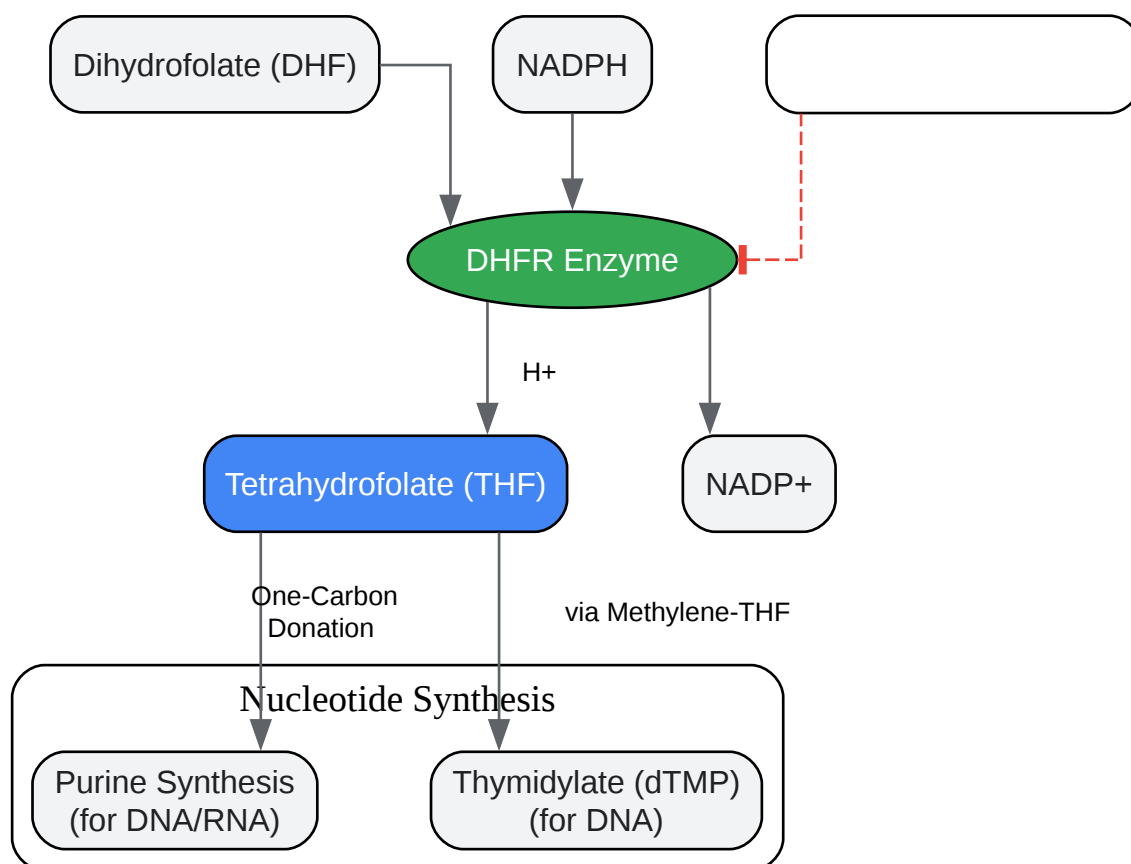
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The IC50 values for **DHFR-IN-3** and other inhibitors are summarized below, highlighting their potency against DHFR from various sources. Lower IC50 values indicate higher potency.

Inhibitor	Target	IC50 Value	Assay Type
DHFR-IN-3	Rat Liver DHFR	19 μ M	Enzymatic
Pneumocystis carinii DHFR	12 μ M	Enzymatic	
Methotrexate	Human DHFR (recombinant)	0.08 μ M - 0.12 μ M	Enzymatic
Pemetrexed	Human DHFR (pentaglutamate form)	7.2 nM (Ki)	Enzymatic
Trimethoprim	Human DHFR (recombinant)	55.26 μ M	Enzymatic
Escherichia coli DHFR	~2-20 nM (Ki)	Enzymatic	

Note: IC50 values can vary significantly based on the specific experimental conditions, including the enzyme source (species), substrate concentrations, and the type of assay performed (enzymatic vs. cell-based).

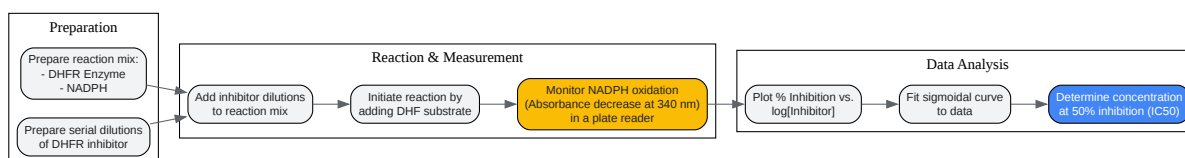
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluation, the following diagrams illustrate the DHFR metabolic pathway and a standard experimental workflow for determining IC50 values.



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Caption: The DHFR metabolic pathway and point of inhibition.



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Caption: A typical experimental workflow for an enzymatic IC₅₀ assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DHFR inhibitors.

DHFR Enzymatic Activity Assay (Spectrophotometric)

This assay determines an inhibitor's potency by directly measuring its effect on the enzymatic activity of purified DHFR.

Principle: The activity of DHFR is measured by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. The presence of an inhibitor will slow this rate.

Materials:

- Purified DHFR enzyme (human, bacterial, etc.)
- DHFR Assay Buffer (e.g., 50 mM TES, pH 7.0, containing KCl, EDTA, and β -mercaptoethanol)
- Dihydrofolate (DHF) substrate solution
- NADPH solution
- Test inhibitors (e.g., **DHFR-IN-3**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

- Reagent Preparation: Prepare fresh serial dilutions of the test inhibitor at various concentrations.
- Reaction Setup: In each well of the 96-well plate, add the DHFR Assay Buffer, the DHFR enzyme solution, and the NADPH solution.

- **Inhibitor Addition:** Add a small volume of the serially diluted inhibitor or solvent control (for 0% inhibition) to the appropriate wells. Incubate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Start the enzymatic reaction by adding the DHF substrate solution to all wells.
- **Data Acquisition:** Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 15-30 seconds for a period of 10-30 minutes.
- **Data Analysis:**
 - For each concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot.
 - Normalize the data by calculating the percent inhibition for each inhibitor concentration relative to the solvent control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Cell-Based Viability/Proliferation Assay

This assay measures the effect of an inhibitor on the viability or proliferation of whole cells, providing data on cellular potency and cytotoxicity.

Principle: Cultured cells are treated with the DHFR inhibitor over a period of time. The number of viable cells remaining after treatment is quantified using a metabolic assay (e.g., MTT, MTS, or CellTiter-Glo), which measures metabolic activity as a proxy for cell number.

Materials:

- Adherent or suspension cell line of interest
- Complete cell culture medium

- Test inhibitors
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Microplate reader (for absorbance or luminescence)

Procedure:

- **Cell Seeding:** Harvest and count cells, then seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume growth overnight in a CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the inhibitor in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various inhibitor concentrations. Include wells with medium and solvent only as a negative control (100% viability).
- **Incubation:** Return the plate to the incubator and allow the inhibitor to take effect for a specified period, typically 48 to 72 hours.
- **Viability Measurement:**
 - Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., add MTT solution and incubate for 4 hours).
 - If necessary, perform a solubilization step (e.g., add DMSO to dissolve formazan crystals in an MTT assay).
- **Data Acquisition:** Measure the signal (absorbance or luminescence) using a microplate reader.
- **Data Analysis:**
 - Subtract the background reading (from wells with no cells).

- Calculate the percent viability for each concentration by normalizing the data to the negative control wells.
- Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

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